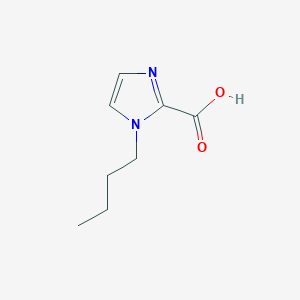

1-Butyl-1H-imidazole-2-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

1-butylimidazole-2-carboxylic acid |

InChI |

InChI=1S/C8H12N2O2/c1-2-3-5-10-6-4-9-7(10)8(11)12/h4,6H,2-3,5H2,1H3,(H,11,12) |

InChI Key |

SMBBABQYWLCAOG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=CN=C1C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Butyl 1h Imidazole 2 Carboxylic Acid and Its Analogs

Direct Carboxylation Approaches to Imidazole-2-carboxylic Acids

Direct carboxylation involves the introduction of a carboxylic acid group onto the imidazole (B134444) ring using carbon dioxide as a C1 feedstock. This approach is of significant interest due to the abundance and low cost of CO₂.

Reaction of Imidazoles with Carbon Dioxide under Superatmospheric Pressure and Basic Conditions

A key method for synthesizing imidazole-2-carboxylic acids involves the direct reaction of a substituted imidazole with carbon dioxide under high pressure and temperature in the presence of a base. google.com This process is particularly effective for imidazoles that are already substituted at the 4 and 5 positions, directing the carboxylation to the C2 position. For the synthesis of 1-Butyl-1H-imidazole-2-carboxylic acid, the starting material would be 1-butyl-1H-imidazole.

The reaction is typically carried out in an autoclave. The presence of a base, such as an alkali metal carbonate or hydroxide (B78521), is crucial for the reaction to proceed. google.com A patent describes this process for preparing 4,5-disubstituted imidazole-2-carboxylic acids, with conditions that can be adapted for N-substituted analogs. google.com

Table 1: General Reaction Conditions for Direct Carboxylation of Imidazoles

| Parameter | Range | Typical Value | Source |

|---|---|---|---|

| Temperature | 150°C to 300°C | 180°C to 280°C | google.com |

| Pressure | 10 to 300 bar | 40 to 180 bar | google.com |

| Base | Alkali metal carbonate, bicarbonate, or hydroxide | Potassium carbonate | google.com |

While this method has been outlined for 4,5-disubstituted imidazoles, the principles can be extended to the synthesis of compounds like this compound from the corresponding N-butyl imidazole. It is important to note that similar processes for unsubstituted imidazole can lead to carboxylation at the 4(5)-position instead. google.com

Mechanistic Considerations in Carboxylation Reactions of Imidazole Systems

The mechanism of direct carboxylation of imidazoles, particularly N-alkylimidazoles, is complex and has been the subject of computational studies. A proposed pathway suggests that the reaction does not proceed by direct electrophilic attack of CO₂ on the imidazole ring. Instead, it is believed to involve the in-situ formation of an N-heterocyclic carbene (NHC). acs.org

A three-step mechanism has been proposed based on Density Functional Theory (DFT) calculations for the reaction of N-methyl imidazole: acs.org

Rate-Determining Alkyl Transfer : The initial step involves the transfer of a methyl group from a reagent like dimethyl carbonate (DMC) to the imidazole nitrogen, creating an imidazolium (B1220033) cation. acs.org

Proton Transfer and NHC Formation : A subsequent proton transfer within the resulting ion pair can induce cleavage, leading to the formation of the highly reactive N-heterocyclic carbene (NHC). acs.org

Nucleophilic Attack : The NHC, a potent nucleophile, then attacks a molecule of carbon dioxide, forming the new carbon-carbon bond and yielding the carboxylate product. acs.org

This mechanistic insight underscores that the reaction is not a simple electrophilic aromatic substitution but rather a process mediated by a highly reactive carbene intermediate.

Oxidation-Based Syntheses of Imidazole-2-carboxylic Acids

An alternative and widely used strategy for preparing imidazole-2-carboxylic acids is the oxidation of a pre-functionalized imidazole, most commonly an imidazole-2-carboxaldehyde. This two-step approach involves first synthesizing the aldehyde and then oxidizing it to the desired carboxylic acid.

Oxidation of Imidazole-2-carboxaldehydes

The oxidation of an imidazole-2-carboxaldehyde to its corresponding carboxylic acid can be achieved with high efficiency using various oxidizing agents. A straightforward and high-yielding method employs hydrogen peroxide. chemicalbook.com In a typical procedure for the parent compound, 1H-imidazole-2-carboxaldehyde is treated with a 30% aqueous solution of hydrogen peroxide at room temperature. chemicalbook.com

This method is notable for its mild conditions and high yield. The reaction proceeds over an extended period, after which the water is removed under vacuum to yield the crystalline carboxylic acid product. chemicalbook.com Applying this to the target molecule would require 1-butyl-1H-imidazole-2-carboxaldehyde as the starting material.

Table 2: Example Synthesis of 1H-Imidazole-2-carboxylic Acid via Oxidation

| Parameter | Details | Source |

|---|---|---|

| Starting Material | Imidazole-2-carboxaldehyde | chemicalbook.com |

| Oxidizing Agent | 30% Hydrogen Peroxide (H₂O₂) in water | chemicalbook.com |

| Temperature | Room Temperature (~20°C) | chemicalbook.com |

| Reaction Time | 72 hours | chemicalbook.com |

Strategic Selection of Oxidizing Agents and Reaction Optimization

The choice of oxidizing agent is critical and depends on the specific substrate and desired reaction conditions. While hydrogen peroxide is a "green" and effective option, other oxidants are also employed. chemicalbook.com

Hydrogen Peroxide (H₂O₂) : As seen, H₂O₂ in water is a mild and efficient reagent for this transformation, often proceeding at room temperature with a high yield. chemicalbook.com Its primary byproduct is water, making it an environmentally friendly choice.

Potassium Permanganate (KMnO₄) : This is a powerful and classic oxidizing agent used for converting alkyl or aldehyde groups to carboxylic acids. For instance, substituted 2-methyl-nitroimidazoles have been oxidized to their corresponding carboxylic acids using KMnO₄ in water, often with a base like sodium bicarbonate (NaHCO₃). nih.gov Oxidation of side chains on benzimidazoles to form benzimidazole-2-carboxylic acids has also been reported using KMnO₄. google.com

The optimization of the reaction involves balancing the reactivity of the oxidizing agent with the stability of the imidazole ring, which can be sensitive to harsh oxidative conditions. The presence of other functional groups on the molecule will also dictate the choice of reagent to avoid unwanted side reactions.

Table 3: Comparison of Common Oxidizing Agents

| Oxidizing Agent | Typical Conditions | Advantages | Considerations |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Aqueous, Room Temperature | Mild, "Green" (byproduct is H₂O), High Yield | Can require long reaction times chemicalbook.com |

Ester Hydrolysis for Carboxylic Acid Formation

A third major pathway to this compound is through the hydrolysis of a corresponding ester, such as ethyl or methyl 1-butyl-1H-imidazole-2-carboxylate. This method is advantageous when the ester is more readily accessible than the aldehyde. The synthesis often involves first preparing the ester via methods like cycloaddition reactions, followed by a final hydrolysis step. nih.gov

Hydrolysis can be performed under either acidic or basic conditions, but base-catalyzed hydrolysis (saponification) is very common because it is effectively irreversible. nih.govmnstate.edu The reaction involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. This is followed by the elimination of the alkoxide leaving group to form the carboxylic acid, which is then deprotonated by the base to form the carboxylate salt. A final acidification step is required to obtain the neutral carboxylic acid. mnstate.edu

Hydrolysis of Ethyl 1-t-Butyl-1H-imidazole-2-carboxylate Precursors

A common and effective method for the preparation of imidazole-2-carboxylic acids is the hydrolysis of their corresponding ethyl ester precursors. This transformation involves the cleavage of the ester bond to yield the free carboxylic acid. The reaction is typically carried out under basic or acidic conditions, although basic hydrolysis is frequently employed.

For instance, a general procedure involves dissolving the precursor, such as Ethyl 1-t-Butyl-1H-imidazole-2-carboxylate, in a suitable solvent system, often a mixture of an alcohol like ethanol (B145695) and water. A base, such as sodium hydroxide or potassium hydroxide, is then added to the solution. The reaction mixture is typically heated at reflux to drive the saponification process to completion. Following the reaction, an acidic workup is necessary to neutralize the resulting carboxylate salt and precipitate the desired carboxylic acid.

An analogous process is described for the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylic acids, where the corresponding ethyl ester intermediates are hydrolyzed. nih.gov In this procedure, the ester is treated with a base to furnish the carboxylic acid in high yields, demonstrating the general applicability of this hydrolytic approach for imidazole-based scaffolds. nih.gov

Considerations for Regioselectivity and Yield Optimization in Hydrolytic Cleavage

Regioselectivity is a critical consideration in the synthesis of substituted imidazoles, particularly when multiple reactive sites are present. In the context of hydrolytic cleavage, if the molecule contains more than one ester group, conditions must be optimized to selectively cleave the desired one. Factors that influence regioselectivity include the steric and electronic environment around each ester group. For instance, a less sterically hindered ester will typically hydrolyze more readily.

Yield optimization in the hydrolytic cleavage of imidazole esters depends on several factors:

Reaction Time and Temperature: Sufficient time and elevated temperatures are often required to ensure complete hydrolysis, but excessively harsh conditions can lead to side reactions, such as decarboxylation of the product. chemicalbook.com

Concentration of Base/Acid: The stoichiometry of the hydrolyzing agent is crucial. An excess is often used to ensure the reaction goes to completion, but this can necessitate more rigorous purification steps.

Solvent System: The choice of solvent must ensure the solubility of both the starting ester and the hydrolyzing agent.

Work-up Procedure: Careful pH adjustment during the work-up is essential to ensure complete protonation of the carboxylate to the carboxylic acid without promoting degradation. chemicalbook.com

Researchers have developed methods for the concise and regioselective synthesis of 1-alkyl-4-imidazolecarboxylates, highlighting the importance of controlling the position of substituents during the primary synthesis, which simplifies subsequent transformations like hydrolysis. nih.gov Furthermore, studies on multicomponent reactions for imidazole synthesis have investigated the role of various catalysts in controlling the selective formation of specific isomers, which is a key aspect of yield optimization. rsc.org

Green Chemistry Principles in the Synthesis of N-Alkyl Imidazole Carboxylic Acids

The principles of green chemistry are increasingly being applied to the synthesis of imidazoles and their derivatives to reduce environmental impact, improve safety, and enhance efficiency. These principles focus on using less hazardous materials, maximizing atom economy, and reducing energy consumption.

Application of Green Solvents, Alternative Reaction Media, and Solvent-Free Conditions

A major focus of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives.

Green Solvents: Bio-based solvents such as ethyl lactate (B86563) and glycerol (B35011) have been successfully used for imidazole synthesis. researchgate.nettandfonline.com Ethyl lactate, derived from biomass fermentation, is biodegradable, non-corrosive, and recyclable. tandfonline.com Glycerol, a byproduct of biodiesel production, is also an effective green solvent for the catalyst-free synthesis of imidazole derivatives. researchgate.net

Deep Eutectic Solvents (DESs): DESs have emerged as promising green reaction media. researchgate.netnih.gov These solvents, often composed of a mixture of compounds like dimethyl urea (B33335) and a salt, can act as both the solvent and catalyst. researchgate.netnih.gov They are noted for their biodegradability, recyclability, and ability to facilitate high-yield synthesis under mild conditions. researchgate.netnih.gov

Solvent-Free Conditions: Eliminating the solvent entirely represents a significant step in green synthesis. Solvent-free, or solid-support, reactions for imidazole synthesis have been developed, often in conjunction with microwave irradiation. researchgate.netasianpubs.org These methods offer advantages such as high yields, mild reaction conditions, and simplified setup. asianpubs.org

Table 1: Application of Green Solvents in Imidazole Synthesis

| Green Solvent/Condition | Key Advantages | Reference(s) |

|---|---|---|

| Glycerol | Catalyst-free, cost-effective, comparable or better yields than conventional media. | researchgate.net |

| Ethyl Lactate | Bio-based, biodegradable, recyclable, non-corrosive, catalyst-free. | tandfonline.com |

| Deep Eutectic Solvents (DESs) | Dual solvent and catalyst, recyclable, high-purity products, short reaction times. | researchgate.netnih.gov |

| Solvent-Free | Environmentally friendly, high yields, easy setup, mild reaction conditions. | researchgate.netasianpubs.org |

Microwave and Ultrasonic Irradiation Techniques in Imidazole Synthesis

Alternative energy sources are a cornerstone of green chemistry, offering ways to accelerate reactions and reduce energy consumption compared to conventional heating methods.

Microwave Irradiation: Microwave-assisted synthesis has become a popular technique in organic chemistry. derpharmachemica.com Microwaves transfer energy directly to the molecules in the reaction mixture, leading to rapid heating, significantly shorter reaction times, and often cleaner reactions with higher yields. derpharmachemica.comniscpr.res.in This method has been successfully applied to the one-pot, multicomponent synthesis of various imidazole derivatives. researchgate.netniscpr.res.in

Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. mdpi.com The acoustic cavitation generated by ultrasound enhances reaction rates and improves yields. mdpi.com Ultrasound-assisted synthesis of imidazoles has been shown to be highly efficient, with benefits including very short reaction times (often just minutes), simple operation, and eco-compatibility. mdpi.comnih.gov

Table 2: Comparison of Synthesis Methods for Imidazole Derivatives

| Technique | Reaction Time | Yield | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Conventional Heating | 20-40 min | 65-80% | Standard laboratory procedure. | mdpi.com |

| Microwave Irradiation | 12-16 min | >85% | Rapid, efficient, higher yields, eco-friendly. | niscpr.res.in |

| Ultrasonic Irradiation | 7-12 min | 83-90% | Very fast, high yields, simple operation, eco-compatible. | mdpi.com |

One-Pot and Multicomponent Reaction Strategies for Enhanced Atom Economy

One-pot and multicomponent reactions (MCRs) are synthetic strategies that align closely with the principles of green chemistry, particularly atom economy and process simplification. journalspub.com

One-Pot Synthesis: This approach involves performing multiple reaction steps sequentially in the same reaction vessel without isolating intermediate products. This reduces the use of purification materials, minimizes solvent waste, and saves time and energy. asianpubs.org

Multicomponent Reactions (MCRs): MCRs involve combining three or more starting materials in a single operation to form a complex product that incorporates most or all of the atoms of the reactants. tandfonline.com This leads to high atom economy, reduced reaction times, and simplified purification processes. journalspub.comtandfonline.com The Debus-Japp-Radziszewski reaction, a classic MCR for imidazole synthesis, has been adapted using green solvents like ethyl lactate in catalyst-free conditions. tandfonline.com The development of new MCRs and the improvement of existing ones are active areas of research for the efficient and sustainable synthesis of imidazole scaffolds. tandfonline.com These strategies are highly valuable for creating diverse libraries of compounds, including N-alkyl imidazole carboxylic acids and their analogs. rsc.org

Reactivity and Functionalization of 1 Butyl 1h Imidazole 2 Carboxylic Acid

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for a range of chemical modifications, including the formation of esters and amides, and is also susceptible to decarboxylation under certain conditions.

The carboxylic acid functionality of 1-Butyl-1H-imidazole-2-carboxylic acid can be readily converted to its corresponding esters through various standard esterification protocols. These reactions typically involve reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or using a coupling agent.

A common strategy for synthesizing imidazole (B134444) carboxylate esters involves the cycloaddition of α-isocyanoacetate esters with imidoyl chlorides. mdpi.com For instance, the reaction of ethyl isocyanoacetate with N-aryl-benzimidoyl chlorides, in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), yields 1,5-diaryl-1H-imidazole-4-carboxylate esters. mdpi.com While this example illustrates the formation of a different regioisomer, the underlying principle of building the imidazole ring with a pre-existing ester function is a key synthetic strategy. A proposed mechanism involves the base-mediated generation of an anion from the isocyanoacetate, which then attacks the imidoyl chloride, followed by cyclization and proton transfer to form the final ester product. mdpi.com

Alternatively, direct esterification of the carboxylic acid can be achieved. General methods for esterification that are applicable include Fischer esterification with an alcohol under acidic conditions or using milder methods involving activating agents to avoid harsh conditions that might affect the imidazole ring. organic-chemistry.org

Table 1: Selected Reagents for Esterification

| Reagent/Method | Description | Reference |

|---|---|---|

| Alcohol/Acid Catalyst | Classical Fischer esterification. | |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) | A carbodiimide (B86325) coupling agent that activates the carboxylic acid for reaction with an alcohol. mdpi.com | mdpi.com |

| Thionyl Chloride (SOCl₂) | Converts the carboxylic acid to a more reactive acyl chloride intermediate, which then reacts with an alcohol. rsc.org | rsc.org |

The synthesis of amide derivatives from this compound is a crucial transformation, often employed in medicinal chemistry to explore structure-activity relationships. nih.gov Amide bond formation is typically achieved by activating the carboxylic acid group followed by reaction with a primary or secondary amine. nih.govacs.org

A wide array of coupling reagents has been developed for this purpose, addressing challenges such as low reactivity of the amine or steric hindrance. nih.govsci-hub.se The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is a very common and effective method. nih.govresearchgate.net The HOBt ester formed in situ is highly reactive towards amines, facilitating the coupling. nih.gov For particularly challenging couplings, such as those with electron-deficient amines, a combination of EDC, HOBt, and 4-dimethylaminopyridine (B28879) (DMAP) can provide excellent yields. nih.gov

Structure-activity relationship studies on 1H-imidazole-2-carboxylic acid (ICA) derivatives have shown that substituents at the N1-position are critical for their biological activity, underscoring the importance of synthesizing a diverse library of amide derivatives. nih.gov

Table 2: Common Amide Coupling Reagents

| Reagent Combination | Application Notes | Reference(s) |

|---|---|---|

| EDC/HOBt | Widely used for routine amide couplings. HOBt suppresses side reactions and minimizes racemization. | nih.gov, researchgate.net |

| HATU/DIPEA | A highly efficient system, particularly for sterically hindered or unreactive substrates. | nih.gov |

| BOPCl/Et₃N | Another effective reagent, though sometimes sluggish for difficult couplings. | nih.gov |

| SOCl₂/Amine | A one-pot method where the carboxylic acid is first converted to the acyl chloride, followed by the addition of the amine. rsc.org | rsc.org |

The C2-carboxylic acid group of the imidazole ring is prone to removal through decarboxylation, a reaction that can occur under thermal or catalytic conditions. The stability of imidazolium-2-carboxylates, which are zwitterionic isomers of the corresponding carboxylic acids, is highly dependent on the surrounding environment. researchgate.net

Studies on 1,3-dimethylimidazolium-2-carboxylate, a close analog of the title compound, have shown that it undergoes rapid decarboxylation in mixed water-acetonitrile solvents. researchgate.net The proposed mechanism involves a reversible decarboxylation to form a highly reactive N-heterocyclic carbene (NHC), which is then rapidly protonated by a protic source like water. researchgate.net The polarity of the solvent plays a crucial role; increased solvent polarity can stabilize the zwitterionic carboxylate and increase the energy barrier for decarboxylation. researchgate.net

Thermal decarboxylation of imidazolinium carboxylates has also been observed, leading to the formation of imidazolinium or imidazolium (B1220033) salts. researchgate.net Catalytic methods for the decarboxylation of aromatic carboxylic acids, using transition metals like copper, silver, or palladium, have also been reported and may be applicable. nih.govacs.org These reactions often proceed under milder conditions than purely thermal methods. For example, multifunctional catalysts comprising metal nanoparticles on a support can effectively promote decarboxylation. nih.govacs.org

Regioselective Functionalization of the Imidazole Ring System

Functionalization of the imidazole core, apart from the carboxylic acid moiety, allows for the synthesis of more complex and diverse derivatives. The inherent reactivity of the C-H bonds on the imidazole ring can be exploited for direct functionalization, with the regioselectivity being influenced by the substituents already present.

Given that the C2 position is already substituted with a carboxylic acid group, further functionalization of the 1-butyl-1H-imidazole ring primarily targets the C4 and C5 positions. However, methods for C2 functionalization are relevant for the parent 1-butylimidazole (B119223) and provide insight into the ring's general reactivity.

Direct C-H activation is a powerful tool for introducing new groups onto the imidazole ring. nih.govacs.org Nickel-catalyzed C-H arylations and alkenylations have been developed, which are often selective for the C2 position in N-substituted imidazoles. rsc.orgnih.gov These reactions can couple imidazoles with phenol (B47542) derivatives or chloroarenes. rsc.orgnih.gov The choice of solvent, such as a tertiary alcohol, is key to the success of these transformations. rsc.orgnih.gov

For functionalization at other positions, palladium catalysis is frequently employed. nih.govacs.org By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve regioselective arylation at either the C5 or C2 positions of an N-substituted imidazole. nih.govacs.org To access the C4 position, a strategy involving an N-to-N transposition of a protecting group like the SEM (2-(trimethylsilyl)ethoxymethyl) group has been developed. nih.govacs.org This "SEM-switch" effectively alters the reactivity of the ring, enabling subsequent functionalization at the previously less reactive C4 position. nih.govacs.org

Table 3: Methodologies for Imidazole Ring Functionalization

| Position | Method | Reagents/Catalyst | Description | Reference(s) |

|---|---|---|---|---|

| C2 | C-H Arylation/Alkenylation | Ni(OTf)₂/dcype | Nickel-catalyzed coupling of N-substituted imidazoles with phenols or chloroarenes. | rsc.org, nih.gov |

| C5 | C-H Arylation | Pd(OAc)₂/ligand | Palladium-catalyzed direct arylation using aryl bromides or chlorides. | nih.gov, acs.org |

The N1-butyl group exerts a significant influence on the reactivity and regioselectivity of functionalization reactions on the imidazole ring. This influence is a combination of steric and electronic effects. rsc.orgorganic-chemistry.org

In catalytic reactions, the N1-alkyl group can have a profound steric effect. For example, in copper-catalyzed Mannich reactions, imidazole ligands with long alkyl chains create a specific steric environment around the metal center, which can enhance reaction efficiency, even for bulky substrates. organic-chemistry.org The N1-butyl group in this compound similarly influences the approach of reagents to the imidazole ring and the active site of catalysts.

Furthermore, the electronic nature of the N1-substituent modulates the nucleophilicity and aromaticity of the imidazole ring. rsc.org Alkyl groups, like butyl, are electron-donating, which generally increases the electron density of the ring, making it more susceptible to electrophilic attack compared to unsubstituted imidazole, although the position of attack is directed. This electronic modulation is fundamental to controlling the regioselectivity of C-H activation and other functionalization reactions. nih.govacs.org

Catalytic Applications of 1 Butyl 1h Imidazole 2 Carboxylic Acid and Its Derivatives

Organocatalysis Mediated by Imidazole (B134444) Scaffolds

The inherent bifunctionality of the 1-Butyl-1H-imidazole-2-carboxylic acid framework is central to its application in organocatalysis. The imidazole moiety and the carboxylic acid group can act in concert to activate substrates and facilitate reactions through cooperative mechanisms.

The catalytic activity of this compound in organocatalysis stems from the coexistence of a Lewis basic site and a Brønsted acidic site within the same molecule.

Lewis Basicity : The sp²-hybridized nitrogen atom (N-3) of the imidazole ring possesses a lone pair of electrons, rendering it a potent Lewis base. This site can interact with electrophilic reagents, activating them towards nucleophilic attack.

Brønsted Acidity : The carboxylic acid group (-COOH) serves as a proton donor, or Brønsted acid. This acidic proton can activate nucleophiles or protonate intermediates, often working synergistically with the Lewis basic site.

This dual catalytic nature allows the molecule to facilitate reactions by simultaneously activating both the electrophile and the nucleophile, a common strategy in enzyme-catalyzed processes. For example, in acylation reactions, the imidazole nitrogen can activate a carboxylic acid derivative while the carboxyl group of the catalyst protonates the incoming amine or alcohol. nih.govnih.gov This bifunctional activation lowers the energy barrier of the reaction, leading to enhanced reaction rates. Some ionic liquids have been synthesized to intentionally incorporate both Brønsted and Lewis acidic sites to capitalize on this cooperative effect. scirp.org

Derivatives of this compound, when rendered chiral, are promising candidates for asymmetric organocatalysis. The introduction of stereocenters, for instance in the butyl chain or through the formation of atropisomers, can create a chiral environment around the catalytic sites. This chirality can influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

In the context of asymmetric hydrosilylation of ketones, chiral ligands are essential for achieving high enantioselectivity. nih.gov While specific studies on this compound in this reaction are not prevalent, the principle relies on the formation of a chiral catalyst-substrate complex. The carboxylate group can play a significant role in coordinating to the metal (e.g., Zinc) or influencing the steric environment of the catalytic pocket. nih.gov The reduction of carboxylic acids to aldehydes or alcohols via hydrosilylation is a challenging but important transformation where selectivity is key. researchgate.net

Below is a representative table illustrating how ligand structure can influence enantioselectivity in a typical asymmetric hydrosilylation reaction, contextualizing the potential role of a chiral derivative of this compound.

| Ligand Type | Chiral Moiety | Representative Ketone Substrate | Enantiomeric Excess (e.e.) (%) |

| Diamine-Furan | (R,R)-Diaminocyclohexane | Acetophenone | 95 |

| Diamine-Pyrrole | (R,R)-Diaminocyclohexane | Acetophenone | 88 |

| Chiral Imidazole-Carboxylate (Hypothetical) | Chiral Butyl Chain | Acetophenone | Potentially High |

This table is illustrative and based on findings from related systems to show the importance of ligand design in achieving high enantioselectivity. nih.gov

Mechanistic studies on transformations involving imidazole derivatives highlight their role in activating substrates and stabilizing intermediates. In reactions like amide bond formation, the imidazole catalyst can activate a carboxylic acid by forming a highly reactive acylimidazolium intermediate. researchgate.net

The general mechanism often involves the following steps:

Activation : The Lewis basic nitrogen of the imidazole ring attacks the electrophilic carbon of a carboxylic acid or its derivative, forming a reactive acylimidazolium ion. The presence of an acid can catalyze this step. researchgate.net

Nucleophilic Attack : The activated acylimidazolium species is then readily attacked by a nucleophile (e.g., an amine or alcohol).

Catalyst Regeneration : The catalyst is regenerated, releasing the final product.

The carboxylic acid moiety on the this compound can participate intramolecularly in this process, potentially by acting as a proton shuttle to activate the incoming nucleophile or stabilize charged intermediates, thereby accelerating the reaction. mdpi.com

Transition Metal Complexation for Advanced Catalytic Systems

The ability of this compound to act as a ligand for transition metals opens up a vast area of catalytic applications, particularly in the realm of cross-coupling reactions.

This compound is an effective N,O-bidentate ligand. The imidazole nitrogen and the oxygen from the deprotonated carboxylate group can chelate to a metal center, forming a stable five-membered ring.

Key features influencing its role as a ligand include:

Donor Properties : The imidazole ring is a strong σ-donor, which helps to stabilize the metal center. The carboxylate is a hard anionic oxygen donor. This combination allows for effective coordination with a variety of transition metals. researchgate.netmdpi.com

Steric Tuning : The N-butyl group provides steric bulk that can be modified to tune the reactivity and selectivity of the resulting metal complex. This steric hindrance can influence substrate approach and control the coordination number of the metal.

Electronic Effects : The electronic properties of the imidazole ring can be adjusted through substitution, which in turn modulates the electronic properties of the metal center, affecting its catalytic activity.

These principles are crucial in designing catalysts for specific transformations, as the ligand framework directly impacts the stability, solubility, and catalytic performance of the metal complex. uomustansiriyah.edu.iq

Metal complexes derived from this compound and its derivatives are well-suited for catalyzing cross-coupling reactions. Carboxylic acids and their derivatives have emerged as important, readily available coupling partners in modern organic synthesis. nih.govnih.gov

In reactions such as the Suzuki-Miyaura coupling, N-heterocyclic carbene (NHC) ligands, which can be formed from imidazole precursors, are highly effective in palladium catalysis. researchgate.net While this compound is not an NHC precursor itself, its imidazole-carboxylate scaffold can stabilize palladium or nickel catalysts used in similar transformations. These reactions enable the formation of C(sp³)–C(sp²) bonds, which are crucial in medicinal chemistry. researchgate.net

The table below summarizes the potential application of a transition metal complex of this compound in various cross-coupling reactions.

| Cross-Coupling Reaction | Metal Center | Coupling Partners | Potential Role of Ligand |

| Suzuki-Miyaura | Palladium (Pd) | Aryl Halide + Boronic Acid | Stabilize Pd(0)/Pd(II) catalytic cycle |

| Heck | Palladium (Pd) | Aryl Halide + Alkene | Enhance catalyst stability and turnover |

| Buchwald-Hartwig | Palladium (Pd) / Nickel (Ni) | Aryl Halide + Amine/Alcohol | Promote reductive elimination step |

| Decarboxylative Coupling | Nickel (Ni) / Copper (Cu) | Carboxylic Acid + Alkyl Amine | Facilitate oxidative addition and stabilize intermediates researchgate.net |

The robust coordination of the N,O-ligand can prevent metal leaching, improve catalyst longevity, and influence the selectivity of the coupling process.

Ionic Liquid-Based Catalysis Incorporating Imidazole Structures

The unique properties of ionic liquids (ILs), such as negligible vapor pressure, high thermal stability, and tunable solvency, make them excellent candidates for use as catalytic media and catalysts themselves. Imidazolium (B1220033) salts are a cornerstone of IL research, and the incorporation of functional groups, such as a carboxylic acid, onto the imidazole ring is a key strategy for creating "task-specific" ionic liquids with tailored catalytic activities.

Design and Synthesis of Imidazolium-Based Catalysts

The design of an imidazolium-based catalyst derived from this compound would theoretically involve a two-step process. The primary step is the quaternization of the imidazole ring. This involves reacting the starting material with an alkylating agent to create a 1,3-disubstituted imidazolium cation. The choice of the second alkyl group can significantly influence the physical properties of the resulting ionic liquid, such as its melting point and viscosity.

The second critical aspect of the design is the fate of the carboxylic acid group at the C2 position. This functional group can be retained to impart Brønsted acidity or can be modified through esterification or amidation to create a range of functionalized catalysts. The presence of this group is pivotal, as it can participate directly in catalytic cycles, for instance, by acting as a proton donor or as a coordinating site for metal catalysts.

A general synthetic approach would be:

N-Alkylation: Reaction of this compound with a suitable alkyl halide (e.g., methyl iodide, ethyl bromide) to form a 1-butyl-3-alkyl-1H-imidazolium-2-carboxylic acid halide salt.

Anion Exchange (Metathesis): The initial halide anion can be exchanged for other anions (e.g., tetrafluoroborate, hexafluorophosphate, bis(trifluoromethylsulfonyl)imide) to fine-tune the catalyst's properties, such as its hydrophobicity and coordinating ability.

This synthetic strategy allows for the creation of a library of catalysts with varied properties, designed for specific chemical transformations.

Catalyst Reusability and Sustainability Aspects

A primary driver for the use of ionic liquids in catalysis is their potential for high reusability, which is a cornerstone of green and sustainable chemistry. Due to their low volatility and immiscibility with many organic solvents, imidazolium-based catalysts can often be readily separated from reaction products by simple decantation or extraction.

The reusability of a catalyst derived from this compound would be evaluated by monitoring its catalytic activity over multiple reaction cycles. A typical procedure involves:

Performing the catalytic reaction.

Separating the product from the ionic liquid phase.

Washing the ionic liquid catalyst to remove any residual product or byproducts.

Drying the catalyst and reusing it in a subsequent reaction under identical conditions.

The performance across cycles is a key metric for assessing the catalyst's stability and economic viability. Research on various functionalized imidazolium ionic liquids has demonstrated that many can be recycled multiple times with minimal loss of activity. For instance, dicationic imidazolium-based ILs have been shown to be recoverable for up to seven reaction cycles, and other systems have been successfully reused for four or more consecutive batches with little to no decrease in catalytic performance.

The sustainability of these catalysts is further enhanced by the potential for solvent-free reaction conditions, which reduces the generation of volatile organic compound (VOC) waste. The "task-specific" nature of these catalysts also means that they can lead to higher reaction efficiencies and selectivities, further contributing to a more sustainable chemical process.

Coordination Chemistry of 1 Butyl 1h Imidazole 2 Carboxylic Acid

Design and Synthesis of Metal Complexes with N,O-Chelating Ligands

The design of metal complexes with 1-Butyl-1H-imidazole-2-carboxylic acid is centered on its function as a bidentate N,O-chelating ligand. This means that the ligand can bind to a metal center through two of its atoms—the nitrogen of the imidazole (B134444) ring and an oxygen from the carboxylate group—to form a stable five-membered ring. This chelation is a key factor in the stability of the resulting metal complexes. The presence of a butyl group on the imidazole ring can also influence the solubility and steric properties of the complexes.

The synthesis of these complexes often involves the reaction of the deprotonated form of this compound with a suitable metal precursor in a solvent. For instance, ruthenium complexes can be prepared by reacting a ruthenium precursor like tris(triphenylphosphine)ruthenium(II) dichloride, [RuCl₂(PPh₃)₃], with the imidazole-2-carboxylic acid derivative in a solvent such as methanol. researchgate.net The reaction conditions, including temperature and the presence of a base to deprotonate the carboxylic acid, can be optimized to favor the formation of the desired complex. In some cases, the reaction conditions can lead to decarboxylation of the ligand, particularly upon heating. mostwiedzy.pl

The synthesis of related imidazole-based Schiff base ligands and their silver(I) complexes has also been explored, highlighting the versatility of the imidazole moiety in coordination chemistry. core.ac.uk

Structural Elucidation of Coordination Compounds, e.g., Ruthenium Complexes

The structural elucidation of coordination compounds involving this compound is crucial for understanding their properties. Various analytical techniques are employed to determine the precise arrangement of atoms in these complexes. These techniques include:

Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate group to the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H and ¹³C NMR, to characterize the organic ligand framework within the complex.

UV-Vis Spectroscopy: To study the electronic transitions within the complex.

X-ray Crystallography: To determine the definitive solid-state molecular structure, including bond lengths and angles.

For example, in related ruthenium complexes with imidazole-2-carboxylic acid derivatives, X-ray crystallography has confirmed a "piano-stool" geometry for half-sandwich complexes. researchgate.netmostwiedzy.pl In this geometry, the ruthenium atom is coordinated to an arene ligand, the N,O-chelating imidazole-2-carboxylate, and other ligands like halides. researchgate.netmostwiedzy.pl The coordination of the 1H-benzimidazole-2-carboxylate as a bidentate N,O-chelating ligand has been confirmed through single-crystal X-ray diffraction analysis. researchgate.net

Table 1: Representative Crystallographic Data for a Ruthenium(II) Arene Complex with a Substituted Imidazole-2-Carboxylic Acid Ligand

| Parameter | Value | Reference |

| Geometry | Distorted Pseudo-tetrahedral | mostwiedzy.pl |

| Ru–N bond distance (Å) | 2.0876(2) - 2.1163(1) | mostwiedzy.pl |

| Ru–O bond distance (Å) | 2.0876(2) - 2.1163(1) | mostwiedzy.pl |

| Ru–Cl bond distance (Å) | 2.4015(5) | mostwiedzy.pl |

| N–Ru–O angle (°) | 76.68(2) | mostwiedzy.pl |

This table presents representative data based on structurally similar compounds to illustrate the typical coordination environment.

Fundamental Investigations of Metal-Ligand Interactions and Bonding

Understanding the nature of the interactions and bonding between the metal center and the this compound ligand is fundamental to predicting and tuning the properties of the resulting complexes. Quantum chemical calculations, such as Density Functional Theory (DFT), are often employed to complement experimental results. researchgate.net

These theoretical studies can provide insights into:

The nature of the metal-ligand bond: Determining the degree of covalent and electrostatic character.

The electronic structure of the complex: Including the composition of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the complex's reactivity and spectroscopic properties.

The interpretation of experimental data: For example, TD-DFT calculations can help assign the electronic transitions observed in UV-Vis spectra. researchgate.net

The imidazole ring is a π-electron deficient N-heterocycle, acting as a π-acceptor and a soft donor site. mdpi.com The carboxylate group, on the other hand, is a hard donor. This combination of donor atoms allows for a strong and stable chelate interaction with a variety of metal ions. The strength of the coordination can be influenced by factors such as the nature of the metal ion and the substituents on the ligand. For instance, shorter Ru-N and Ru-O bond lengths in some complexes suggest stronger coordination of the ligand to the central ion compared to other carboxylate ligands. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 1-Butyl-1H-imidazole-2-carboxylic acid. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, detailed information about the chemical environment of each atom can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR spectroscopy provides precise information about the number, environment, and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the protons of the butyl group and the imidazole (B134444) ring.

The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, often between 10 and 13 ppm. princeton.edulibretexts.org This significant downfield shift is attributed to the electronegativity of the adjacent oxygen atoms and the effects of hydrogen bonding. libretexts.org

The protons on the imidazole ring, H-4 and H-5, are found in the aromatic region, with chemical shifts influenced by the electron-withdrawing carboxylic acid group at the C-2 position. nih.gov The protons of the butyl chain appear in the upfield region. The methylene group attached to the imidazole nitrogen (N-1) is deshielded compared to the other alkyl protons and typically resonates between 2.8 and 4.5 ppm. mnstate.edu The subsequent methylene groups and the terminal methyl group exhibit characteristic chemical shifts and coupling patterns further upfield (0.7-2.0 ppm). mnstate.eduoregonstate.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| COOH | 10.0 - 13.0 | Broad Singlet |

| Imidazole H-4/H-5 | 7.0 - 8.5 | Multiplet |

| N-CH₂ (Butyl) | ~4.2 | Triplet |

| N-CH₂-CH₂ (Butyl) | ~1.8 | Multiplet |

| CH₂-CH₃ (Butyl) | ~1.3 | Multiplet |

| CH₃ (Butyl) | ~0.9 | Triplet |

Note: Data are estimated based on typical chemical shift ranges for similar functional groups. princeton.edulibretexts.orgoregonstate.edu

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shift of each carbon atom is indicative of its hybridization and electronic environment. uobasrah.edu.iq

The carbonyl carbon of the carboxylic acid group is characteristically found in the downfield region of the spectrum, typically between 160 and 185 ppm. princeton.edulibretexts.orgoregonstate.edu The carbon atom at the C-2 position of the imidazole ring, to which the carboxyl group is attached, is also significantly deshielded. The other two imidazole ring carbons, C-4 and C-5, resonate in the aromatic region, generally between 115 and 140 ppm.

The carbon atoms of the n-butyl group are observed in the aliphatic region of the spectrum. The carbon of the methylene group directly bonded to the nitrogen atom (N-CH₂) appears between 45 and 55 ppm. The remaining carbons of the butyl chain (N-CH₂-C H₂, C H₂-CH₃, and C H₃) resonate at progressively higher fields (further upfield). oregonstate.edu Studies on related imidazolium-2-carboxylate compounds have shown a characteristic resonance for the carboxylate carbon around 150-155 ppm. uliege.be

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| COOH | 160 - 185 |

| Imidazole C-2 | 140 - 150 |

| Imidazole C-4/C-5 | 115 - 140 |

| N-CH₂ (Butyl) | 45 - 55 |

| N-CH₂-CH₂ (Butyl) | 30 - 35 |

| CH₂-CH₃ (Butyl) | 18 - 22 |

| CH₃ (Butyl) | 12 - 15 |

Note: Data are estimated based on typical chemical shift ranges for similar functional groups. princeton.eduoregonstate.eduipb.pt

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Nitrogen Environments

¹⁵N NMR spectroscopy is a powerful technique for directly probing the electronic environment of the nitrogen atoms within the imidazole ring. ipb.pt The imidazole ring contains two distinct nitrogen atoms: a pyrrole-type nitrogen (N-1), which is bonded to the butyl group and a hydrogen atom in the protonated form, and a pyridine-type nitrogen (N-3), which is doubly bonded to carbon.

The chemical shifts of these nitrogen atoms are sensitive to factors such as protonation, solvent, and substitution. researchgate.net In imidazole, protonation at N-3 causes a significant change in the ¹⁵N chemical shift of both nitrogen atoms. acs.org For this compound, the two nitrogen atoms are expected to have distinct resonances. The N-1 atom, being an sp³-like amine, will have a different chemical shift from the sp²-hybridized imine-like N-3 atom. The presence of the butyl group at N-1 and the carboxylic acid at C-2 will further influence these shifts, providing a unique fingerprint for the molecule's nitrogen environments. acs.org

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the vibrational modes of the molecule. These methods are excellent for identifying functional groups and providing a unique "fingerprint" for the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is dominated by absorptions corresponding to the carboxylic acid and the butyl-substituted imidazole ring.

A key feature is the very broad O-H stretching absorption of the carboxylic acid, which typically extends from 2500 to 3300 cm⁻¹. libretexts.orgspectroscopyonline.com This broadness is a result of strong intermolecular hydrogen bonding, which often occurs as a dimeric structure. spectroscopyonline.com Overlapping this broad band are the C-H stretching vibrations of the butyl group and the imidazole ring, usually appearing between 2850 and 3150 cm⁻¹. researchgate.netresearchgate.net

The carbonyl (C=O) stretching vibration of the carboxylic acid group gives rise to a strong, sharp absorption band typically found in the range of 1700-1730 cm⁻¹ for saturated acids. spectroscopyonline.com Other characteristic absorptions include the C-N and C=C stretching vibrations of the imidazole ring, which appear in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.net The C-O stretching and O-H bending vibrations of the carboxylic acid group are expected between 1210-1320 cm⁻¹ and around 900-960 cm⁻¹ (a broad wag), respectively. spectroscopyonline.com

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |

| C-H Stretch (Imidazole Ring) | 3100 - 3150 | Medium |

| C-H Stretch (Butyl Chain) | 2850 - 2960 | Medium-Strong |

| C=O Stretch (Carboxylic Acid) | 1700 - 1730 | Strong |

| C=N and C=C Stretch (Ring) | 1400 - 1600 | Medium-Strong |

| C-O Stretch / O-H Bend | 1210 - 1320 | Strong |

| O-H Wag (Out-of-plane bend) | 900 - 960 | Medium, Broad |

Note: Data are based on characteristic frequencies for the functional groups present. libretexts.orgspectroscopyonline.comresearchgate.netresearchgate.net

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric vibrations of the imidazole ring are expected to produce strong signals. acs.org The C=C and C=N ring stretching modes, which are strong in the FT-IR, will also be present in the Raman spectrum. The C-H stretching vibrations of both the alkyl chain and the imidazole ring (around 2800-3200 cm⁻¹) are also readily observed. acs.org

The carbonyl (C=O) stretch of the carboxylic acid, which is very intense in the IR spectrum, will appear in the Raman spectrum as well, typically in a similar region (around 1650-1720 cm⁻¹), though its intensity can vary. ias.ac.in The skeletal vibrations of the butyl chain and deformations of the imidazole ring will contribute to a complex fingerprint region below 1500 cm⁻¹. researchgate.net

Table 4: Characteristic Raman Shifts for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C-H Stretch (Imidazole & Butyl) | 2800 - 3200 |

| C=O Stretch (Carboxylic Acid) | 1650 - 1720 |

| Imidazole Ring Breathing/Stretching | 1300 - 1500 |

| C-C Stretch (Butyl Chain) | 800 - 1200 |

| Imidazole Ring Deformations | 600 - 1000 |

Note: Data are based on characteristic frequencies for the functional groups present. acs.orgias.ac.inresearchgate.net

Electronic Spectroscopy for Electronic Structure and Complexation Studies

Electronic spectroscopy serves as a powerful tool to investigate the electronic structure of this compound and its behavior in complexation. The imidazole ring, being an aromatic heterocycle, possesses π-electrons that can undergo electronic transitions upon absorption of ultraviolet or visible light. The butyl substituent and the carboxylic acid group can influence these transitions.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound is anticipated to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions within the imidazole ring and the carboxyl group. The imidazole ring itself typically shows two absorption bands. For instance, a related compound, imidazole-2-carboxaldehyde, displays two strong and broad absorption bands in the ranges of 220-250 nm and 270-300 nm. The n→π* absorption for carbonyl-containing compounds, such as carboxylic acid derivatives, is also a typical feature.

The position and intensity of these absorption bands can be influenced by the solvent polarity and pH. In acidic conditions, protonation of the nitrogen atom in the imidazole ring can lead to a shift in the absorption maxima. The butyl group at the N1 position is expected to cause a slight bathochromic (red) shift compared to the unsubstituted imidazole-2-carboxylic acid due to its electron-donating inductive effect.

Studies on similar compounds, such as N-Butyl-1H-benzimidazole, have shown absorption peaks around 248 nm and 295 nm, which are attributed to the electronic transitions within the benzimidazole (B57391) core. chemicalbook.com These findings support the expected absorption regions for this compound. The absorption properties are crucial for understanding the electronic behavior of the molecule and for studying its interaction with metal ions, where changes in the absorption spectrum can indicate complex formation.

| Expected Transition | Approximate Wavelength Range (nm) | Associated Chromophore |

| π → π | 220 - 260 | Imidazole Ring |

| π → π | 270 - 300 | Imidazole Ring |

| n → π* | 280 - 320 | Carboxylic Acid |

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

In the solid state, the imidazole ring is expected to be planar. The butyl group, with its tetrahedral carbon atoms, will adopt a specific conformation to minimize steric hindrance. The carboxylic acid group may participate in intermolecular hydrogen bonding, potentially forming dimers or extended networks. These hydrogen bonds, along with possible π-π stacking interactions between imidazole rings of adjacent molecules, would play a crucial role in stabilizing the crystal packing. In a related structure, weak intermolecular C—H···O hydrogen bonds link molecules into chains, and π–π interactions contribute to a double-chain structure.

The precise bond lengths and angles within the imidazole ring and the carboxylic acid group would be consistent with the hybridisation of the constituent atoms. The C-N and C=C bond lengths in the imidazole ring will reflect its aromatic character. The butyl group's C-C and C-H bond lengths will be typical for sp³ hybridized carbons.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound (C₈H₁₂N₂O₂), the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways, primarily involving the cleavage of bonds adjacent to the functional groups (the carboxylic acid and the imidazole ring) and within the butyl side chain.

Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org The fragmentation of the butyl chain is also expected, leading to a series of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. Alpha-cleavage next to the imidazole nitrogen could also occur.

A plausible fragmentation pathway would be the loss of the butyl group, leading to a stable imidazolium (B1220033) cation. The McLafferty rearrangement is another potential fragmentation pathway for carboxylic acids with a sufficiently long alkyl chain, although it is more common in esters and ketones.

| Fragment Ion | Proposed Loss | Expected m/z | Notes |

| [C₈H₁₂N₂O₂]⁺ | - | 168 | Molecular Ion (M⁺) |

| [C₈H₁₁N₂O]⁺ | Loss of OH | 151 | Common for carboxylic acids |

| [C₇H₁₁N₂]⁺ | Loss of COOH | 123 | Common for carboxylic acids |

| [C₄H₅N₂O₂]⁺ | Loss of C₄H₇ (butenyl radical) | 113 | Cleavage within the butyl chain |

| [C₄H₆N₂O₂]⁺ | Loss of C₄H₆ | 114 | Rearrangement and loss of butene |

| [C₄H₅N₂]⁺ | Loss of C₄H₇O₂ | 81 | Loss of butyl group and carboxyl group |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations, often utilizing functionals like B3LYP, have been successfully applied to study various imidazole (B134444) derivatives, providing reliable predictions of their molecular properties.

Geometrical Optimization and Conformational Analysis

Geometrical optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1-Butyl-1H-imidazole-2-carboxylic acid, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

The conformational landscape of this molecule is primarily dictated by the rotation around the C-N bond connecting the butyl group to the imidazole ring and the C-C bond between the imidazole ring and the carboxylic acid group. Studies on similar molecules, such as n-butyl imidazole, have identified multiple stable conformers arising from the flexibility of the n-butyl chain. nih.gov DFT computations on n-butyl imidazole at the B3LYP/6-311++G(d,p) level identified nine unique minima, with low energy barriers for inter-conversion, suggesting that this compound likely also exists as a mixture of several conformers at room temperature. nih.gov The presence of the carboxylic acid group introduces further possibilities for intramolecular hydrogen bonding, which can influence the preferred conformation.

Table 1: Representative Optimized Geometrical Parameters for Imidazole Derivatives from DFT Studies. Note: These are typical values for related structures and serve as an estimation for this compound.

| Parameter | Bond Length (Å) / Bond Angle (°) | Reference Compound |

|---|---|---|

| C=O (Carboxyl) | ~1.21 | 1H-benzimidazole-2-carboxylic acid researchgate.net |

| C-O (Carboxyl) | ~1.37 | 1H-benzimidazole-2-carboxylic acid researchgate.net |

| N-C (Imidazole Ring) | ~1.33 - 1.39 | 2-(2′-furyl)-1H-imidazole researchgate.net |

| C=C (Imidazole Ring) | ~1.36 | 2-(2′-furyl)-1H-imidazole researchgate.net |

| N-C (Butyl Group) | ~1.47 | n-butyl imidazole nih.gov |

| O-C=O (Angle) | ~125° | 1H-benzimidazole-2-carboxylic acid researchgate.net |

Electronic Structure Analysis, including Frontier Molecular Orbitals (FMO)

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, chemical stability, and optical properties. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, while the LUMO is likely distributed over the carboxylic acid group and the imidazole ring, which can accept electron density. A smaller HOMO-LUMO gap indicates higher chemical reactivity and lower kinetic stability. researchgate.net DFT calculations on related imidazole derivatives consistently show this pattern of FMO distribution. mdpi.com

Table 2: Typical Frontier Molecular Orbital Energies for Imidazole Derivatives. Note: Values are illustrative and based on calculations of analogous compounds.

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | ~ -6.0 to -7.0 | Electron-donating ability |

| ELUMO | ~ -1.5 to -2.5 | Electron-accepting ability |

Electron Density Distribution and Charge Analysis

The distribution of electron density within a molecule dictates its electrostatic properties and provides insight into its chemical nature. Charge analysis methods, such as Mulliken population analysis, are used to assign partial atomic charges to each atom in the molecule. These charges help in understanding the electrostatic interactions and reactivity.

In this compound, the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylic acid group are expected to carry significant negative charges due to their high electronegativity. Conversely, the hydrogen atom of the carboxylic acid, the carbon atom of the carboxyl group, and the carbon atoms attached to the heteroatoms will likely exhibit positive charges. This charge distribution is a key factor in intermolecular interactions, such as hydrogen bonding. Computational studies on similar benzimidazole (B57391) structures confirm the localization of negative charge on heteroatoms. mdpi.com

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge transfer and intramolecular interactions. juniperpublishers.com It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength.

Table 3: Representative NBO Donor-Acceptor Interactions in Imidazole Derivatives. Note: Based on data from analogous structures like 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N (imidazole) | π*(C=C) (imidazole) | High | Lone pair delocalization |

| LP(2) O (carboxyl) | π*(C=O) (carboxyl) | High | Resonance stabilization |

| π(C=C) (imidazole) | π*(C=N) (imidazole) | Moderate | π-system delocalization |

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By solving the vibrational Schrödinger equation for the optimized geometry, a set of normal modes and their corresponding frequencies can be obtained. DFT methods, such as B3LYP, are known to predict vibrational frequencies that are in good agreement with experimental data, especially when a scaling factor is applied to correct for anharmonicity and basis set deficiencies. researchgate.netnih.gov

For this compound, characteristic vibrational modes would include:

O-H stretching of the carboxylic acid, typically a broad band around 3000 cm-1.

C-H stretching from the butyl group and imidazole ring, appearing just below and above 3000 cm-1.

C=O stretching of the carboxylic acid, a strong absorption expected around 1700-1750 cm-1. nih.gov

C=N and C=C stretching of the imidazole ring, in the 1400-1600 cm-1 region.

C-N stretching and various bending modes at lower frequencies.

Calculations performed on 1H-benzimidazole-2-carboxylic acid monohydrate and 2-ethyl-1H-benzo[d]imidazole provide a reliable basis for these assignments. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. nih.gov It is plotted on the molecule's electron density surface and is color-coded to indicate different potential regions. MEP maps are invaluable for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.net

Red Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen atoms of the carboxylate group and the nitrogen atom of the imidazole ring not bonded to the butyl group. nih.govresearchgate.net

Blue Regions: Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are prone to nucleophilic attack. The hydrogen atom of the carboxylic acid is the most likely site for positive potential. nih.gov

Green Regions: Represent neutral or near-zero potential.

The MEP map provides a clear, intuitive picture of the molecule's reactivity, guiding the understanding of its interaction with other chemical species. researchgate.net

Fukui Functions and Dual Descriptors for Probing Chemical Reactivity and Selectivity

Computational chemistry provides powerful tools for understanding and predicting the reactivity of molecules. For this compound, conceptual Density Functional Theory (DFT) offers reactivity descriptors like Fukui functions and dual descriptors, which help in identifying the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netresearchgate.netnih.gov

Fukui functions, denoted as ƒ(r), quantify the change in electron density at a specific point in a molecule as the total number of electrons changes. researchgate.netnih.gov This allows for the prediction of where a molecule is most likely to accept or donate electrons. Specifically, the function is resolved into three types:

ƒ+(r): Predicts the site for a nucleophilic attack (where an electron is added).

ƒ-(r): Predicts the site for an electrophilic attack (where an electron is removed).

ƒ0(r): Predicts the site for a radical attack.

While direct studies on this compound are not prevalent, analysis of similar structures, such as imidazole derivatives and N-Butyl-1H-benzimidazole, provides insight into its expected chemical behavior. researchgate.netmdpi.com For the imidazole ring, electrophilic substitution is a common reaction. The resonance forms of the imidazole ring anticipate electrophilic attacks at the N-3 position or any of the ring's carbon atoms, and nucleophilic attacks primarily at the C-2 position.

In a computational study of imidazole-2-carboxaldehyde, a closely related molecule, the chemical reactivity was investigated by calculating various frontier molecular orbital parameters. researchgate.net These parameters, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are fundamental to calculating Fukui functions and understanding reactivity. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. nih.gov

Based on the analysis of related imidazole derivatives, the predicted reactive sites for this compound are as follows:

Nucleophilic Attack (ƒ+): The regions with the highest ƒ+ values are likely to be the carboxylic acid carbon (C=O) and the C2 carbon of the imidazole ring, making them susceptible to attack by nucleophiles.

Electrophilic Attack (ƒ-): The nitrogen atoms of the imidazole ring (particularly N3) and the oxygen atom of the hydroxyl group are expected to have the highest ƒ- values, indicating they are the most probable sites for attack by electrophiles.

Dual descriptors (Δƒ(r)) provide an even clearer picture by simultaneously considering both ƒ+(r) and ƒ-(r). A positive value of Δƒ(r) indicates a site is favorable for nucleophilic attack, while a negative value suggests it is favorable for electrophilic attack.

Table 1: Predicted Reactivity Sites in this compound based on Fukui Functions

| Type of Attack | Most Probable Atomic Sites | Governing Fukui Function | Rationale |

|---|---|---|---|

| Nucleophilic | Carboxylic Carbon, Imidazole C2 | ƒ+(r) | These sites are electron-deficient and most capable of accepting an electron. |

| Electrophilic | Imidazole N3, Carboxylic Oxygen | ƒ-(r) | These sites are electron-rich and most capable of donating an electron. |

| Radical | Imidazole Ring Carbons | ƒ0(r) | These sites show intermediate reactivity toward radical species. |

Molecular Dynamics Simulations for Conformational Stability and Dynamic Interaction Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. acs.orgmdpi.com For this compound, MD simulations can provide critical insights into its conformational stability, flexibility, and interactions with its environment, such as in a solvent or near other molecules.

Although specific MD studies on this compound are limited, extensive research on related 1-n-butyl-3-methylimidazolium ([BMIM]) based ionic liquids offers valuable analogous data. acs.orgmdpi.comresearchgate.netnih.govnih.gov These simulations investigate properties such as liquid structure, diffusion constants, viscosity, and ionic conductivity, which are heavily influenced by the conformational dynamics of the butyl chain and the interactions of the imidazole ring. acs.orgnih.govnih.gov

Conformational Stability: The butyl group attached to the N1 position of the imidazole ring is flexible and can adopt various conformations. DFT studies on imidazole-amino acids show that changes in the environment (e.g., polarity) can cause significant conformational switches. researchgate.netnih.govbohrium.com For this compound, the orientation of the butyl chain relative to the imidazole ring and the rotation around the C2-carboxylic acid bond are key conformational variables. MD simulations can map the potential energy surface of the molecule to identify the most stable (lowest energy) conformations and the energy barriers between them. It is expected that in a polar solvent like water, conformations that maximize hydrogen bonding with the carboxylic acid group and the imidazole nitrogen would be favored.

Dynamic Interactions: MD simulations of [BMIM]Cl in aqueous solutions reveal complex interactions between the imidazolium (B1220033) cation, the anion, and water molecules. researchgate.net Similarly, for this compound, simulations can elucidate the nature of hydrogen bonding networks. The carboxylic acid group can act as both a hydrogen bond donor (from -OH) and acceptor (from C=O), while the N3 atom of the imidazole ring is a hydrogen bond acceptor. Simulations can quantify the average number of hydrogen bonds, their lifetimes, and their geometric arrangements, providing a dynamic picture of how the molecule interacts with its surroundings.

A study on the ionic liquid 1-n-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide revealed anisotropy in cation displacement, with movement along the alkyl chain being the most facile. nih.gov This suggests that the butyl chain in this compound likely plays a significant role in its diffusion and transport properties within a medium.

Table 2: Key Parameters from Molecular Dynamics Simulations of Analogous Imidazole Systems

| Parameter | Typical Finding in Analogous Systems | Relevance to this compound |

|---|---|---|

| Butyl Chain Conformation | Coexistence of multiple rotational isomers (e.g., gauche and anti forms). researchgate.net | Determines the overall shape and steric hindrance of the molecule. |

| Hydrogen Bond Lifetime | Lifetimes on the order of picoseconds, indicating dynamic formation and breaking. | Crucial for understanding solubility and interaction with biological targets. |

| Self-Diffusion Constant | Values depend on temperature and medium viscosity; cations often diffuse faster than anions. nih.gov | Indicates the molecule's mobility in a solution. |

| Radial Distribution Functions | Shows the probability of finding other atoms/molecules at a certain distance from a reference atom. | Defines the local solvation structure around the molecule. |

Theoretical Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances whose optical properties change with the intensity of incident light. researchgate.net They are crucial for technologies like frequency conversion and optical switching. Organic molecules with π-conjugated systems and electron donor-acceptor groups often exhibit significant NLO responses. semanticscholar.org this compound, with its aromatic imidazole ring, is a candidate for NLO applications, and its properties can be investigated using theoretical methods like DFT.

The NLO response of a molecule is primarily described by its polarizability (α) and hyperpolarizabilities (β and γ). The first hyperpolarizability (β) is particularly important for second-order NLO effects like second-harmonic generation.

A detailed computational study on imidazole-2-carboxaldehyde, a structurally analogous compound, provides a strong basis for predicting the NLO properties of this compound. researchgate.net In that study, DFT calculations (B3LYP/6-311G basis set) were used to determine the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). A high value for these parameters is indicative of a strong NLO response. researchgate.net

The key to NLO properties in these molecules is intramolecular charge transfer (ICT). The imidazole ring can act as a π-electron system, while the butyl group at N1 acts as a mild electron donor and the carboxylic acid group at C2 acts as an electron acceptor. This donor-π-acceptor framework facilitates the displacement of electrons under an external electric field, leading to high hyperpolarizability.

Studies on other imidazole-based dyes and benzimidazole derivatives have confirmed that strategic placement of donor and acceptor groups enhances NLO properties. nih.govacs.orgnih.gov For instance, a study of N-1-sulfonyl substituted benzimidazoles found that the total hyperpolarizability (βtot) was significantly influenced by the nature of the substituent groups. nih.gov

Table 3: Calculated NLO Properties for Imidazole-2-Carboxaldehyde (Analogous Compound)

| Parameter | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 3.5353 | Debye |

| Mean Polarizability (α) | -0.089 x 10-23 | esu |

| First Hyperpolarizability (β) | 0.047 x 10-30 | esu |

Data sourced from a computational study on imidazole-2-carboxaldehyde, which serves as a reference for the expected properties of this compound. researchgate.net

The calculated values for the analogous imidazole-2-carboxaldehyde validate its potential as an NLO material. researchgate.net Given the similar electronic nature of the carboxylic acid group compared to the carboxaldehyde, this compound is also expected to exhibit noteworthy NLO properties, making it a promising candidate for further theoretical and experimental investigation in the field of photonics.

Applications in Chemical Synthesis As a Versatile Building Block

Utility as a Precursor in the Synthesis of Complex Organic Molecules

The bifunctional nature of 1-Butyl-1H-imidazole-2-carboxylic acid, containing both a nucleophilic imidazole (B134444) ring and an electrophilic carboxylic acid group, positions it as a valuable starting material for the synthesis of diverse and complex organic molecules. While specific, large-scale applications in the synthesis of highly complex natural products are not extensively documented, its utility as a building block is evident from the synthesis of its own derivatives and related compounds.

The general strategy for synthesizing derivatives from a core molecule like this compound often involves the modification of its functional groups. For instance, the carboxylic acid group can be readily converted into amides, esters, or other functionalities, which is a common approach in the preparation of libraries of compounds for drug discovery. derpharmachemica.comnih.gov The synthesis of various amide derivatives of nitro-imidazole carboxylic acids, for example, has been achieved by condensing the carboxylic acid with different amines using a condensing agent. derpharmachemica.com This highlights a general pathway where the butyl-imidazole carboxylic acid could serve as a scaffold.

Furthermore, the imidazole ring itself can participate in various reactions. The nitrogen atoms of the imidazole ring can act as ligands for metal catalysts or be involved in the formation of ionic liquids. researchgate.net The synthesis of various 1-substituted-1H-imidazole-2-carboxylic acid compounds has been a subject of interest, particularly in the context of creating inhibitors for enzymes like metallo-β-lactamases. nih.govnih.gov In these studies, the butyl group at the 1-position is a key feature, and the core structure of this compound serves as the foundational scaffold upon which further modifications are made to optimize biological activity.

Functionalization of Polymeric and Nanomaterials, such as Carboxylic Acid Functionalized Carbon Nanotubes

The unique properties of this compound make it a suitable candidate for the functionalization of various materials, including polymers and nanomaterials. This functionalization is primarily achieved through the reactive carboxylic acid group, which can form covalent or non-covalent linkages with the surface of these materials.